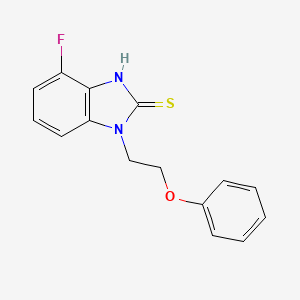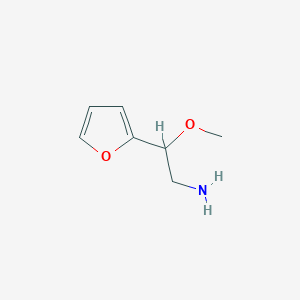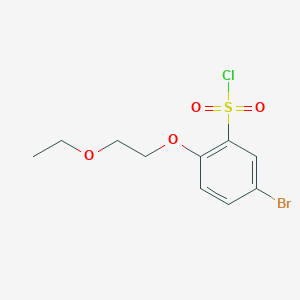
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
概要
説明
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C10H12BrClO4S. It is a derivative of benzene, featuring a bromine atom, an ethoxyethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Ethoxylation: The addition of ethoxyethoxy groups to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, ethoxylation, and sulfonylation processes under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized for industrial-scale synthesis.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The bromine atom and the sulfonyl chloride group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, can react with the sulfonyl chloride group.
Oxidizing Agents: Such as potassium permanganate, can oxidize the bromine atom.
Reducing Agents: Such as lithium aluminum hydride, can reduce the sulfonyl chloride group.
Major Products:
Substitution Products: Such as sulfonamides and sulfonate esters.
Oxidation Products: Such as brominated benzenesulfonic acids.
Reduction Products: Such as benzene derivatives with reduced sulfonyl groups.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its reactive functional groups.
Biology and Medicine:
Drug Development: Investigated for potential use in the development of pharmaceuticals due to its unique reactivity.
Biochemical Research: Used in studies involving enzyme inhibition and protein modification.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.
作用機序
The mechanism of action of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride involves its reactive functional groups:
Sulfonyl Chloride Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.
Bromine Atom: Can participate in electrophilic aromatic substitution reactions.
Ethoxyethoxy Group: Provides steric hindrance and electronic effects that influence the compound’s reactivity.
類似化合物との比較
5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
5-Bromo-2-ethoxybenzene-1-sulfonyl chloride: Lacks the additional ethoxy group.
Uniqueness:
Reactivity: The presence of both ethoxyethoxy and sulfonyl chloride groups provides unique reactivity compared to similar compounds.
Applications: Its specific structural features make it suitable for specialized applications in various fields of research and industry.
特性
IUPAC Name |
5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOISOIMHSYWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1344360-41-3 | |
| Record name | 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


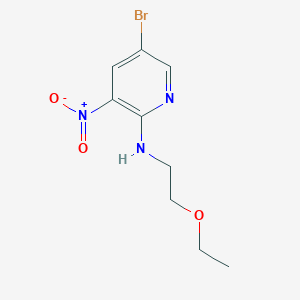
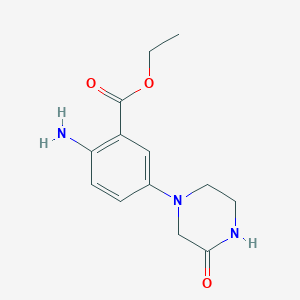
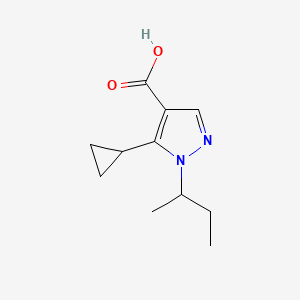


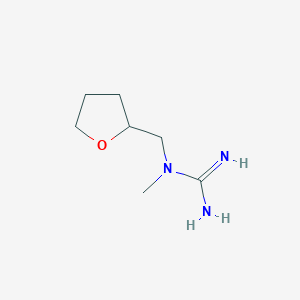
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)
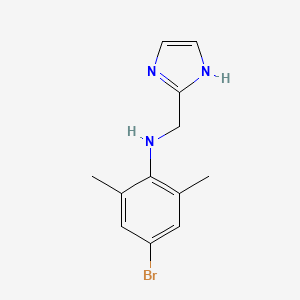
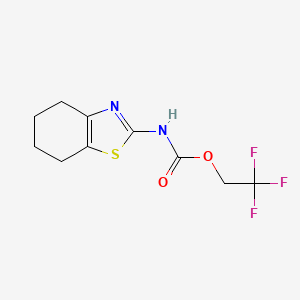


![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)
